molecular formula C22H16N4O3 B11609445 (3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile

(3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile

Cat. No.: B11609445
M. Wt: 384.4 g/mol
InChI Key: MDQPJFGNSDECPN-LDADJPATSA-N
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Description

2-(3-{[(5E)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural components, holds promise for various scientific and industrial applications.

Preparation Methods

The synthesis of 2-(3-{[(5E)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE typically involves multiple steps, starting with the preparation of the indole core. The reaction conditions often include the use of ethanol as a solvent and concentrated hydrochloric acid as a catalyst . The reaction mixture is usually refluxed for a specific period to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution

Properties

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

IUPAC Name

2-[3-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetonitrile

InChI

InChI=1S/C22H16N4O3/c1-14-6-8-16(9-7-14)26-21(28)18(20(27)24-22(26)29)12-15-13-25(11-10-23)19-5-3-2-4-17(15)19/h2-9,12-13H,11H2,1H3,(H,24,27,29)/b18-12+

InChI Key

MDQPJFGNSDECPN-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC#N)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC#N)C(=O)NC2=O

Origin of Product

United States

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